molecular formula C32H40N2O5S B1682620 N-(3,4-dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amine CAS No. 121346-32-5

N-(3,4-dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amine

Cat. No. B1682620
CAS RN: 121346-32-5
M. Wt: 564.7 g/mol
InChI Key: GCVFQRRBTCHIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SR-33805 is a calcium channel antagonist potentially for the treatment of atherosclerosis and heart failure. SR-33805 restored the MI-altered cell shortening without affecting the Ca(2+) transient amplitude, suggesting an increase of myofilament Ca(2+) sensitivity in MI myocytes. A SR33805-induced sensitization of myofilament activation was found to be associated with a slight increase in myosin light chain-2 phosphorylation and a more significant decrease on troponin I (TnI) phosphorylation. Decreased TnI phosphorylation was related to inhibition of protein kinase A activity by SR-33805.

Scientific Research Applications

Cardiac Myofilament Ca2+ Sensitivity Enhancement

SR-33805, a potent Ca2+ channel blocker, increases cardiac myofilament Ca2+ sensitivity in healthy rat cardiomyocytes . This suggests that SR-33805 could be used to enhance the sensitivity of cardiac myofilaments to Ca2+, which could potentially improve cardiac function.

Treatment for Ischaemic Failing Hearts

The compound has been evaluated for its effects on contractile properties in ischaemic failing hearts after myocardial infarction (MI) both in vivo and in vitro at the cellular level . The study found that treatment with SR-33805 improved contractility of ischaemic failing hearts after MI in rats .

Modulation of Sarcomeric Regulatory Proteins

SR-33805 has been found to selectively modulate the phosphorylation status of sarcomeric regulatory proteins, which then sensitized the myofilaments to Ca2+ . This suggests that SR-33805 could be used to manipulate the Ca2+ sensitivity of sarcomeric regulatory proteins to improve contractility of a failing heart .

L-Type Ca2+ Channel Blocker

SR-33805 is a potent Ca2+ channel antagonist . It binds allosterically to the α1-subunit of L-type Ca2+ channels . This suggests that SR-33805 could be used as a blocker of L-type Ca2+ channels.

Inhibition of Ca2+ Influx in Cardiac Myocytes

The compound potently inhibits the Ca2+ channel, and hence prevents Ca2+ influx, in primary mouse cardiac myocytes cultures . This suggests that SR-33805 could be used to prevent Ca2+ influx in cardiac myocytes.

Vasorelaxation Inducer

SR-33805 shows selectivity for vascular smooth muscle, inducing vasorelaxation without producing inotropic or chronotropic effects . This suggests that SR-33805 could be used as a vasorelaxation inducer.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-3-propan-2-ylindol-2-yl)sulfonylphenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O5S/c1-23(2)31-27-10-7-8-11-28(27)34(4)32(31)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6/h7-8,10-17,22-23H,9,18-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVFQRRBTCHIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N(C2=CC=CC=C21)C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026010
Record name N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amine

CAS RN

121346-32-5
Record name N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amine
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amine
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amine
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amine
Reactant of Route 5
N-(3,4-dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amine
Reactant of Route 6
N-(3,4-dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amine

Q & A

Q1: What is SR 33805?

A1: SR 33805 is a novel calcium channel blocker. [, ] While its precise mechanism of action is still under investigation, research suggests it effectively inhibits calcium influx in various cell types, including smooth muscle cells. [, , , ]

Q2: How does SR 33805 compare to other calcium channel blockers?

A2: One study compared SR 33805 to nifedipine (a voltage-gated calcium channel blocker) and SKF 96365 (a capacitative calcium entry blocker). The study found SR 33805 to be a more potent inhibitor of platelet-derived growth factor (PDGF)-induced smooth muscle cell proliferation and the associated rise in intracellular calcium concentration. []

Q3: What is the significance of SR 33805's effect on SERCA2a?

A3: SERCA2a is a protein involved in calcium regulation within cells. Research indicates that SR 33805 inhibits the upregulation of SERCA2a, which is typically observed during PDGF-induced smooth muscle cell proliferation. [] This suggests that SR 33805's calcium blocking activity may disrupt the signaling pathways crucial for cell cycle progression and proliferation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.